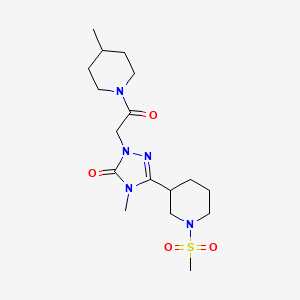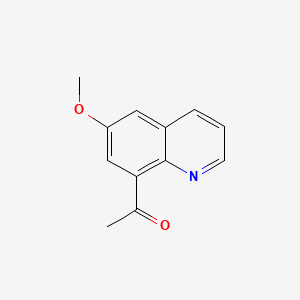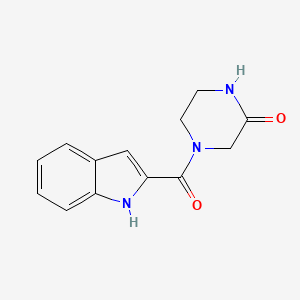
2-Fluoro-1-isothiocyanato-4-((4-propylphenyl)ethynyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-1-isothiocyanato-4-((4-propylphenyl)ethynyl)benzene: is an organic compound characterized by the presence of a fluorine atom, an isothiocyanate group, and a propyl-substituted phenyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-isothiocyanato-4-((4-propylphenyl)ethynyl)benzene typically involves multiple steps, including:
Formation of the Ethynylbenzene Core: The initial step involves the synthesis of 4-((4-propylphenyl)ethynyl)benzene through a Sonogashira coupling reaction. This reaction typically uses palladium catalysts and copper co-catalysts under an inert atmosphere.
Introduction of the Fluorine Atom: The fluorination of the ethynylbenzene core can be achieved using electrophilic fluorinating agents such as Selectfluor.
Addition of the Isothiocyanate Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-1-isothiocyanato-4-((4-propylphenyl)ethynyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ethynyl and isothiocyanate groups.
Cycloaddition Reactions: The ethynyl group can participate in cycloaddition reactions, forming cyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Cycloaddition: Catalysts like copper or palladium complexes.
Major Products
Thiourea Derivatives: From nucleophilic substitution.
Oxidized or Reduced Products: Depending on the specific reaction conditions.
Cyclic Compounds: From cycloaddition reactions.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-1-isothiocyanato-4-((4-propylphenyl)ethynyl)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Fluoro-1-isothiocyanato-4-((4-propylphenyl)ethynyl)benzene involves its reactive functional groups:
Isothiocyanate Group: Reacts with nucleophiles such as amines and thiols, forming covalent bonds with proteins and other biomolecules.
Fluorine Atom: Influences the compound’s reactivity and stability, potentially enhancing its biological activity.
Ethynyl Group: Participates in various chemical reactions, contributing to the compound’s versatility.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Fluoro-4-((4-propylphenyl)ethynyl)benzene: Lacks the isothiocyanate group, making it less reactive in nucleophilic substitution reactions.
2-Fluoro-1-isothiocyanato-4-((4-pentylphenyl)ethynyl)benzene: Similar structure but with a pentyl group instead of a propyl group, potentially altering its physical and chemical properties.
Eigenschaften
Molekularformel |
C18H14FNS |
|---|---|
Molekulargewicht |
295.4 g/mol |
IUPAC-Name |
2-fluoro-1-isothiocyanato-4-[2-(4-propylphenyl)ethynyl]benzene |
InChI |
InChI=1S/C18H14FNS/c1-2-3-14-4-6-15(7-5-14)8-9-16-10-11-18(20-13-21)17(19)12-16/h4-7,10-12H,2-3H2,1H3 |
InChI-Schlüssel |
QISMPFBDAOUZKE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC=C(C=C1)C#CC2=CC(=C(C=C2)N=C=S)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


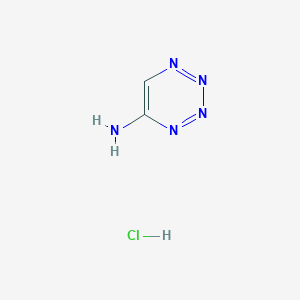

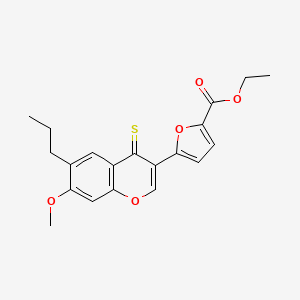
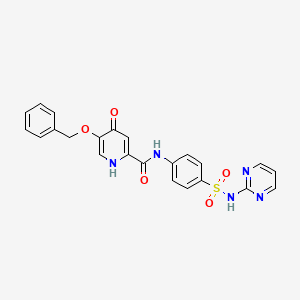
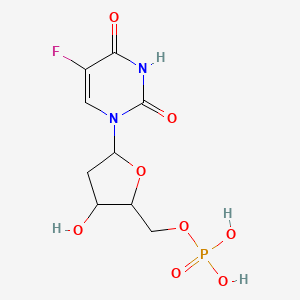
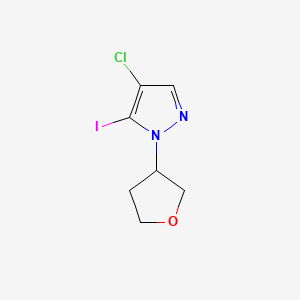
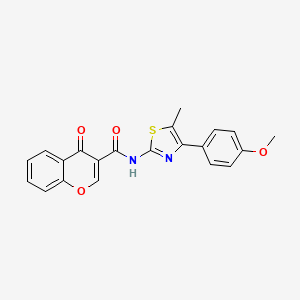
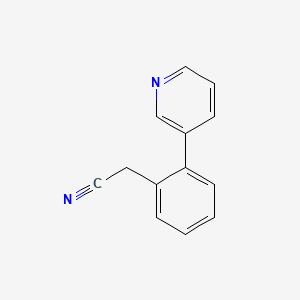
![(1R)-2-chloro-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethanol](/img/structure/B14120764.png)
![[(E)-1-[2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl]ethylideneamino]thiourea](/img/structure/B14120775.png)
